molecular formula C21H17F3N2O2 B2511351 2-(1H-Indol-3-YL)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide CAS No. 1421526-91-1

2-(1H-Indol-3-YL)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide

Cat. No.: B2511351
CAS No.: 1421526-91-1
M. Wt: 386.374
InChI Key: JPIHFVCVHCQKKD-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-YL)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide is a useful research compound. Its molecular formula is C21H17F3N2O2 and its molecular weight is 386.374. The purity is usually 95%.
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Scientific Research Applications

Molecular Design and Synthesis

The design and synthesis of indole acetamide derivatives, such as those involving 2-(1H-Indol-3-YL)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide, are focused on developing compounds with specific biological activities. These compounds are synthesized through various chemical reactions and characterized by spectroscopic methods. For instance, the synthesis of an anti-inflammatory drug involved stirring a specific compound with 1H-indole-2-carboxylic acid in dichloromethane, followed by spectroscopic analyses for characterization (Al-Ostoot et al., 2020).

Antiplasmodial Activity

Research on N-(3-Trifluoroacetyl-indol-7-yl) acetamides, which share a structural similarity with the given compound, has shown potential in vitro antiplasmodial properties. These studies involve the synthesis of novel compounds followed by evaluation against the Plasmodium falciparum strain, demonstrating the importance of specific functional groups for biological activity (Mphahlele et al., 2017).

Anticancer, Anti-inflammatory, and Analgesic Activities

The synthesis of 2-(substituted phenoxy) acetamide derivatives aims to develop new chemical entities with potential anticancer, anti-inflammatory, and analgesic activities. These activities are evaluated through various biological assays, highlighting the therapeutic potential of indole acetamide derivatives (Rani et al., 2014).

Antimicrobial Activity

Some indole acetamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibit promising activity against various pathogenic microorganisms, indicating their potential use in developing new antimicrobial agents (Debnath et al., 2015).

Antioxidant Properties

The synthesis and evaluation of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives for antioxidant activity highlight the role of specific substituents in enhancing the antioxidant potential of these compounds. These studies involve various assays to measure antioxidant activity, demonstrating the health-related applications of indole acetamide derivatives (Gopi & Dhanaraju, 2020).

Mechanism of Action

The mechanism of action of this compound involves inhibition of SARS-CoV-2 RdRp, which is essential for the replication of the virus. The compound inhibits RNA synthesis by SARS-CoV-2 RdRp .

Future Directions

The compound shows promise as a potential inhibitor of SARS-CoV-2 RdRp and could be a candidate for further investigation. Future research could involve testing the compound in vivo and optimizing its structure for increased potency and selectivity .

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O2/c22-21(23,24)16-6-5-7-17(13-16)28-11-4-3-10-25-20(27)12-15-14-26-19-9-2-1-8-18(15)19/h1-2,5-9,13-14,26H,10-12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIHFVCVHCQKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCC#CCOC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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